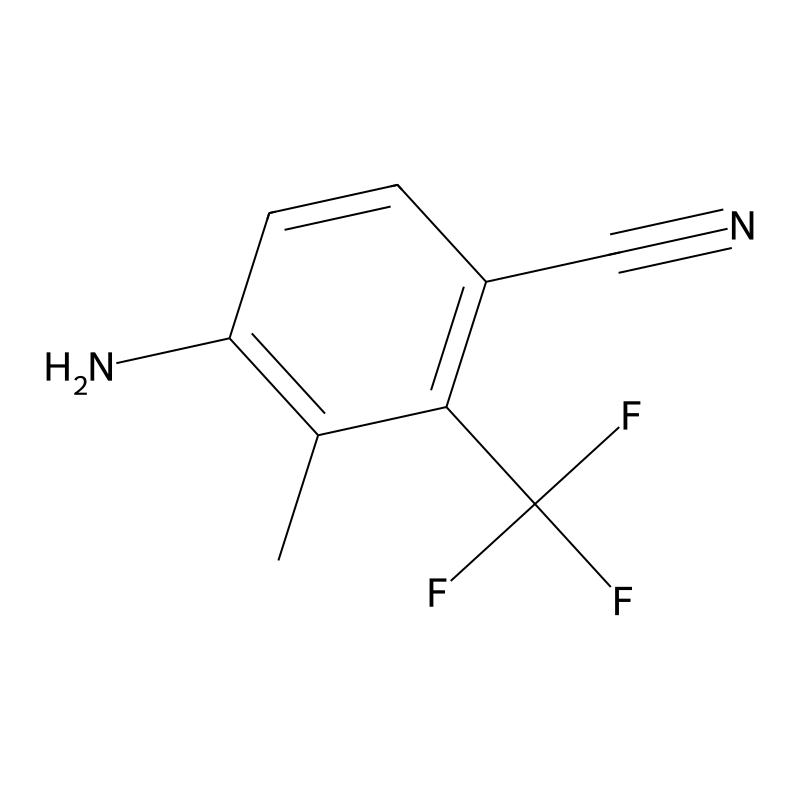

4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

While resources like PubChem () acknowledge its existence and provide basic details like its chemical structure and CAS number, there is no mention of its use in scientific research. Similarly, vendors selling the compound () don't indicate any specific research applications.

This lack of information suggests that 4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile might be a relatively new compound or one that hasn't been extensively explored in scientific research yet.

Further Exploration Strategies

If you're interested in learning more about the potential research applications of 4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile, here are some strategies you can employ:

- Chemical Literature Search: Conduct a search in scientific databases like ScienceDirect, Scopus, or Web of Science using the compound's name or structure. This might reveal recent publications that discuss its synthesis or potential applications.

- Patent Databases: Search for patents mentioning 4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile. Patents often disclose novel compounds and their potential uses in various fields.

- Contact Chemical Suppliers: Some chemical suppliers might have additional information on the compound's properties and potential applications based on their internal research or customer inquiries.

4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile is an organic compound characterized by the presence of an amino group, a methyl group, and a trifluoromethyl group attached to a benzonitrile structure. Its chemical formula is , and it has a molecular weight of approximately 200.16 g/mol. The compound features a benzene ring with a nitrile group (-C≡N) and substituents at specific positions, which contribute to its unique chemical properties and potential applications in various fields.

The chemical reactivity of 4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the trifluoromethyl group can influence the compound's electrophilicity and stability. It can undergo various reactions including:

- Nucleophilic substitutions: The amino group can replace halides or other leaving groups in electrophilic aromatic substitution reactions.

- Reduction reactions: The nitrile group can be reduced to amines or aldehydes under specific conditions.

- Condensation reactions: The amino group can react with carbonyl compounds to form imines or amines.

These reactions are essential for modifying the compound for specific applications in pharmaceuticals and agrochemicals.

Research on the biological activity of 4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile indicates potential pharmacological properties. Compounds with similar structures have been studied for their antibacterial, antifungal, and anticancer activities. For instance, derivatives of benzonitriles have shown promise as inhibitors in various biological pathways, suggesting that 4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile may exhibit similar activities due to its structural characteristics.

The synthesis of 4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile typically involves several steps:

- Starting Materials: The synthesis often begins with m-trifluoromethyl fluorobenzene.

- Bromination: The first step involves bromination to introduce a bromine atom at the desired position on the aromatic ring.

- Cyano Group Replacement: This step replaces the bromine with a cyano group through nucleophilic substitution.

- Aminolysis: Finally, an aminolysis reaction replaces the cyano group with an amino group using ammonia .

This multi-step process allows for high purity and yield of the final product.

4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile has several potential applications:

- Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceuticals due to its biological activity.

- Agrochemicals: Its unique structure may contribute to the development of new agrochemical products with enhanced efficacy.

- Material Science: The compound could be utilized in developing advanced materials due to its chemical stability and properties.

Interaction studies involving 4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile focus on its binding affinity with various biological targets. These studies are crucial for understanding how the compound interacts at a molecular level, which can inform its potential therapeutic uses.

Preliminary studies suggest that compounds with similar structures have shown interactions with enzymes and receptors involved in disease pathways, indicating that 4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile may also exhibit significant interactions worth exploring further.

Several compounds share structural similarities with 4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Amino-2-(Trifluoromethyl)Benzonitrile | Amino and trifluoromethyl groups | Directly related but lacks methyl substitution |

| 3-Amino-4-Methylbenzonitrile | Amino and methyl groups on different positions | Different substitution pattern affecting reactivity |

| 5-Trifluoromethylisoxazole | Trifluoromethyl group in a heterocyclic structure | Unique ring structure providing different properties |

| 4-Cyanoaniline | Cyano and amino groups | Lacks trifluoromethyl group but shares reactivity |

The uniqueness of 4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile lies in its combination of both trifluoromethyl and amino functionalities, which can significantly influence its chemical behavior and biological activity compared to other similar compounds.

The synthesis of fluorinated aromatic compounds, including 4-amino-3-methyl-2-(trifluoromethyl)benzonitrile, emerged from advancements in organofluorine chemistry during the 20th century. Early methods for introducing fluorine atoms into aromatic systems, such as the Schiemann reaction (diazonium salt decomposition in fluoroboric acid) and nucleophilic halogen exchange, laid the groundwork for modern synthetic routes. The specific development of 4-amino-3-methyl-2-(trifluoromethyl)benzonitrile is closely tied to the industrial production of pharmaceutical intermediates. Patent literature describes a streamlined three-step synthesis starting from m-trifluoromethyl fluorobenzene, optimized for high yield and purity.

Significance in Organic Chemistry

Fluorinated benzonitriles are critical intermediates in drug discovery due to the trifluoromethyl group’s unique electronic and steric properties. The -CF₃ group enhances molecular stability, lipophilicity, and bioavailability, making it a strategic substituent in medicinal chemistry. This compound serves as a key intermediate in the synthesis of bicalutamide, a nonsteroidal androgen antagonist used in prostate cancer treatment. Its versatility in nucleophilic substitution reactions and cyano group transformations underscores its importance in heterocyclic chemistry and functionalized aromatic systems.

Nomenclature and Classification

| Property | Value |

|---|---|

| IUPAC Name | 4-amino-3-methyl-2-(trifluoromethyl)benzonitrile |

| CAS Number | 573764-86-0 |

| Molecular Formula | C₉H₇F₃N₂ |

| Molecular Weight | 200.16 g/mol |

| SMILES | CC1=C(C=CC(=C1C(F)(F)F)C#N)N |

| InChI | InChI=1S/C9H7F3N2/c1-5-7(14)3-2-6(4-13)8(5)9(10,11)12/h2-3H,14H2,1H3 |

| InChIKey | FGBKSQXFNVUCEN-UHFFFAOYSA-N |

This compound belongs to the fluorinated benzonitrile family, characterized by a nitrile group (-C≡N) and trifluoromethyl substituent (-CF₃) on an aromatic ring. The amino (-NH₂) and methyl (-CH₃) groups at positions 4 and 3, respectively, further modulate its reactivity and selectivity.

Position in Fluorinated Benzonitrile Family

Among fluorinated benzonitrile derivatives, 4-amino-3-methyl-2-(trifluoromethyl)benzonitrile distinguishes itself through its multifunctional substituents:

- Trifluoromethyl Group: Enhances electron-withdrawing effects and thermal stability.

- Amino Group: Provides a site for hydrogen bonding and further functionalization.

- Methyl Group: Introduces steric bulk and modulates electronic distribution.

Comparative analysis with related compounds reveals distinct properties:

Synthetic Methods and Optimization

Industrial Synthesis Route

The patent-protected three-step synthesis involves:

- Positional Bromination: m-Trifluoromethyl fluorobenzene reacts with dibromohydantoin (C₅H₆Br₂N₂O₂) in glacial acetic acid and sulfuric acid to yield 4-fluoro-2-trifluoromethylbromobenzene.

- Cyano Group Replacement: Bromobenzene intermediate undergoes substitution with cuprous cyanide (CuCN) in quinoline, forming 4-fluoro-2-trifluoromethylbenzonitrile.

- Ammonolysis: Reaction with liquid ammonia in ethanol replaces the fluorine atom with an amino group, producing the final product.

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Positional Bromination | Dibromohydantoin, glacial acetic acid, H₂SO₄, 5–7 hrs | ~98% | >95% |

| Cyano Replacement | CuCN, quinoline, reflux, 20–22 hrs | ~75% | >99% |

| Ammonolysis | Liquid NH₃, ethanol, 120°C, 8 hrs | ~73–75% | >99.3% |

This route minimizes strong acid and copper cyanide usage compared to older methods, reducing costs and environmental impact.

Chemical Properties and Reactivity

Structural and Spectral Characteristics

The compound’s structure features a planar aromatic ring with electron-withdrawing -CF₃ and -C≡N groups, which deactivate the ring toward electrophilic substitution. The amino group at position 4 enables nucleophilic reactions, while the methyl group at position 3 introduces steric hindrance.

| Property | Value |

|---|---|

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Poor in water; soluble in organic solvents (e.g., ethanol, toluene) |

| Stability | Stable under refrigerated storage conditions |

Reactivity Profile

The compound participates in:

- Nucleophilic Aromatic Substitution: The fluorine atom at position 4 is replaced by ammonia in the final synthesis step.

- Cyanide Group Transformations: The nitrile can be hydrolyzed to carboxylic acids or reduced to amines.

- Amino Group Functionalization: Reacts with acylating agents or undergoes diazotization for further coupling reactions.

Applications in Research and Industry

Pharmaceutical Intermediates

This compound is pivotal in synthesizing bicalutamide, where it undergoes coupling with a non-steroidal androgen receptor antagonist moiety. The trifluoromethyl group enhances the drug’s metabolic stability and receptor binding affinity.

Materials Science and Catalysis

Fluorinated benzonitriles are explored in:

- Coordination Chemistry: Ligands for transition metal catalysts in cross-coupling reactions.

- Polymer Chemistry: Monomers for fluorinated polymers with enhanced thermal and chemical resistance.

Molecular Structure and Configuration

4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile possesses the molecular formula C₉H₇F₃N₂ and a molecular weight of 200.16 daltons [1] [2]. The compound features a benzene ring with four distinct substituents: an amino group at the 4-position, a methyl group at the 3-position, a trifluoromethyl group at the 2-position, and a nitrile group attached to the main benzene ring [3] [4].

The International Union of Pure and Applied Chemistry name for this compound is 4-amino-3-methyl-2-(trifluoromethyl)benzonitrile [1]. The canonical simplified molecular input line entry system representation is CC1=C(C=CC(=C1C(F)(F)F)C#N)N [2]. The International Chemical Identifier key is FGBKSQXFNVUCEN-UHFFFAOYSA-N [1] [2].

The molecular configuration demonstrates a planar aromatic system with substituents that influence the electron density distribution throughout the ring structure [4]. The trifluoromethyl group acts as a strong electron-withdrawing substituent, while the amino group serves as an electron-donating substituent, creating a push-pull electronic system [25].

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇F₃N₂ [1] |

| Molecular Weight | 200.16 g/mol [1] [3] |

| Chemical Abstracts Service Number | 573764-86-0 [1] [3] |

| International Chemical Identifier | InChI=1S/C9H7F3N2/c1-5-7(14)3-2-6(4-13)8(5)9(10,11)12/h2-3H,14H2,1H3 [1] |

Crystal Structure Analysis

Crystal structure investigations of substituted benzonitriles containing trifluoromethyl groups reveal important structural insights [7]. Similar compounds demonstrate quinoid character in their phenyl rings, accompanied by distortion of bond angles related to the presence of fluorine substituents in specific positions [7]. The molecules typically exhibit geometric parameters that show the influence of highly electronegative fluorine substituents on bond angles and lengths [7].

In crystal structures of related compounds, molecules are connected through intermolecular hydrogen bonding patterns including nitrogen-hydrogen to nitrogen, nitrogen-hydrogen to fluorine, and carbon-hydrogen to fluorine short contacts [7]. π-stacking interactions between aromatic rings also contribute to crystal packing arrangements [7].

The presence of the trifluoromethyl group significantly influences the preferred molecular conformation [42]. Fluorine substituents can lead to changes in the preferred molecular conformation, with trifluoromethyl groups often adopting orientations that minimize steric repulsion while maximizing favorable electrostatic interactions [42].

Spectroscopic Properties

Infrared Spectroscopy

The infrared spectroscopic profile of 4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile exhibits characteristic absorption bands corresponding to its functional groups [21]. The nitrile group displays a strong absorption in the region of 2260-2240 wavenumbers [21]. The amino group shows characteristic nitrogen-hydrogen stretching vibrations in the range of 3550-3060 wavenumbers with medium to strong intensity [21].

Aromatic carbon-hydrogen stretching appears at approximately 3100-3050 wavenumbers with strong intensity [21]. The trifluoromethyl group contributes distinctive absorption patterns, with carbon-fluorine stretching modes typically observed in the 1300-900 wavenumber region [19] [24]. The trifluoromethyl symmetric deformation mode appears around 290-340 wavenumbers with medium intensity in Raman spectra [19].

| Functional Group | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Nitrile (C≡N) | 2260-2240 [21] | Medium |

| Amino (N-H) | 3550-3060 [21] | Medium-Strong |

| Aromatic (C-H) | 3100-3050 [21] | Strong |

| Trifluoromethyl (C-F) | 1300-900 [24] | Variable |

Nuclear Magnetic Resonance Characterization

Nuclear magnetic resonance spectroscopy provides detailed structural information for 4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile [26] [28]. Aromatic protons are strongly deshielded by the ring current effect and absorb between 6.5 and 8.0 chemical shift units [28]. The amino protons typically appear as a broad signal due to rapid exchange with solvent molecules [26].

The trifluoromethyl group exhibits characteristic fluorine-19 nuclear magnetic resonance signals with significant chemical shift sensitivity to the local environment [25]. Trifluoromethyl probes demonstrate remarkable chemical shift dispersion, with common fluorinated organics spanning approximately 1100 parts per million [25]. The chemical shift of fluorine nuclei is strongly influenced by electrostatic effects, van der Waals interactions, and local magnetic effects from aromatic systems [25].

Carbon-13 nuclear magnetic resonance spectra show aromatic carbons absorbing in the range of 120-150 parts per million [28]. The nitrile carbon appears significantly downfield due to the triple bond character [28]. The trifluoromethyl carbon exhibits characteristic splitting patterns due to carbon-fluorine coupling [25].

Mass Spectrometry

Mass spectrometric analysis of 4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile reveals characteristic fragmentation patterns [2]. The molecular ion peak appears at mass-to-charge ratio 200, corresponding to the molecular weight of the compound [2]. Predicted collision cross section values for various adduct ions provide additional structural information for identification purposes [2].

Common fragmentation pathways include loss of fluorine atoms from the trifluoromethyl group and formation of characteristic benzonitrile fragment ions [27]. The amino group can participate in rearrangement reactions leading to specific diagnostic ions [27]. The presence of the trifluoromethyl group influences fragmentation patterns by stabilizing certain ionic species and directing specific bond cleavage pathways [27].

| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 201.06342 [2] | 138.6 [2] |

| [M+Na]⁺ | 223.04536 [2] | 149.8 [2] |

| [M-H]⁻ | 199.04886 [2] | 138.5 [2] |

Ultraviolet-Visible Spectroscopic Profile

The ultraviolet-visible absorption spectrum of 4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile exhibits characteristic bands resulting from π to π* electronic transitions within the aromatic chromophore [32] [35]. Aromatic compounds typically show a series of absorption bands, with fairly intense absorption near 205 nanometers and less intense absorption in the 255 to 275 nanometer range [32].

The presence of the amino group as an auxochromic substituent shifts the absorption bands to longer wavelengths due to nitrogen to π conjugation [35]. The trifluoromethyl group, acting as an electron-withdrawing substituent, influences the electronic transitions and can cause both bathochromic and hyperchromic effects [35]. The nitrile chromophore contributes additional absorption features in the ultraviolet region [30].

Substitution on the benzene ring with both electron-donating and electron-withdrawing groups creates a complex electronic environment that affects the intensity and position of absorption maxima [35]. The push-pull electronic system established by the amino and trifluoromethyl substituents influences the overall spectroscopic profile [34].

Thermodynamic Properties

The thermodynamic properties of 4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile are influenced by its molecular structure and substituent effects [15] [18]. Related trifluoromethyl-substituted benzonitriles demonstrate melting points in the range of 143-149 degrees Celsius [18]. The compound exists as a solid at room temperature with predicted density values around 1.37 grams per cubic centimeter [15].

Thermal stability studies of similar fluorinated aromatic compounds indicate stability up to temperatures of 200-208 degrees Celsius under inert conditions [40]. The presence of the trifluoromethyl group generally enhances thermal stability compared to non-fluorinated analogs [39] [42]. Decomposition typically begins above 230 degrees Celsius with multiple simultaneous bond-breaking processes [40].

The strong electron-withdrawing properties of the trifluoromethyl group lead to increased charge delocalization and enhanced stability of the molecular structure [39]. Heat capacity and other calorimetric properties are influenced by the molecular geometry and intermolecular interactions present in the solid state [38].

| Property | Value | Reference Compound |

|---|---|---|

| Melting Point | 143-149°C [18] | 4-Amino-2-(trifluoromethyl)benzonitrile |

| Density | ~1.37 g/cm³ [15] | Related trifluoromethyl compounds |

| Thermal Stability | Up to ~200°C [40] | Fluorinated aromatics |

Solubility Parameters

The solubility behavior of 4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile is governed by the interplay between polar and nonpolar interactions [44]. The compound demonstrates limited solubility in highly polar solvents like water due to the hydrophobic nature of the trifluoromethyl and aromatic components [15]. Enhanced solubility is observed in polar aprotic solvents such as dimethyl sulfoxide and moderately polar solvents including methanol [15].

The amino group provides hydrogen bonding capability, increasing interaction with protic solvents [44] [45]. However, the overall molecular polarity is moderated by the presence of the electron-withdrawing trifluoromethyl group and the aromatic ring system [44]. The nitrile group contributes to dipolar interactions with appropriate solvents [44].

Solubility studies of related trifluoromethyl compounds indicate sparingly soluble behavior in chloroform and dimethyl sulfoxide, with slight solubility in methanol [15] [17]. The balance between hydrophilic amino functionality and lipophilic aromatic and trifluoromethyl components determines the overall solubility profile [42].

| Solvent Type | Solubility Behavior | Reference |

|---|---|---|

| Water | Limited [15] | Polar protic |

| Methanol | Slight [15] | Polar protic |

| Dimethyl Sulfoxide | Sparingly soluble [15] | Polar aprotic |

| Chloroform | Sparingly soluble [17] | Nonpolar |

Stability Under Various Conditions

The stability of 4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile under various environmental conditions is enhanced by the presence of the trifluoromethyl substituent [42] [47]. Fluorinated organic compounds generally exhibit increased chemical stability due to the strength of carbon-fluorine bonds and the electron-withdrawing effects that stabilize the molecular framework [42].

Under ambient conditions, the compound demonstrates good stability when stored in cool, dry environments away from light [1] [3]. The amino group may be susceptible to oxidation under harsh oxidative conditions, but the overall molecular stability is maintained under normal laboratory conditions [3].

Thermal stability extends to approximately 200 degrees Celsius under inert atmospheres [40]. Under oxidizing conditions, decomposition may begin at slightly lower temperatures around 191-197 degrees Celsius [40]. The trifluoromethyl group provides significant stabilization against thermal decomposition compared to non-fluorinated analogs [39].

Chemical stability is influenced by the electronic effects of the substituents [39]. The electron-withdrawing trifluoromethyl group increases the stability of the aromatic ring toward electrophilic attack, while the amino group may undergo typical amine reactions under appropriate conditions [39]. Storage recommendations include maintaining samples in dark, sealed containers at room temperature [1] [3].

| Condition | Stability Behavior | Temperature Range |

|---|---|---|

| Ambient Storage | Stable [1] [3] | Room temperature |

| Thermal (Inert) | Stable [40] | Up to 200°C |

| Thermal (Oxidizing) | Stable [40] | Up to 191-197°C |

| Light Exposure | Requires protection [1] | Room temperature |

The classical synthesis of 4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile primarily relies on established methodologies developed for substituted benzonitriles. The most prominent classical approach involves the Sandmeyer reaction, which has been extensively utilized for the preparation of related trifluoromethylbenzonitrile compounds [1].

The traditional Sandmeyer reaction begins with the corresponding aniline derivative, 4-amino-3-methyl-2-(trifluoromethyl)aniline, which undergoes diazotization using sodium nitrite and hydrochloric acid at low temperatures (0-5°C) [1]. The resulting diazonium salt is then treated with cuprous cyanide at elevated temperatures (120-140°C) to introduce the nitrile functionality. This classical method, while well-established, typically yields 45-65% of the desired product [1].

An alternative classical approach involves nucleophilic aromatic substitution starting from 4-fluoro-3-methyl-2-(trifluoromethyl)benzonitrile [1]. This method employs liquid ammonia in ethanol with sodium hydroxide as a base, operating at 120°C for 8 hours. The three-step process includes positioning bromination, cyano replacement, and ammonolysis substitution, achieving yields of 73-75% [1].

The classical bromination-cyanation sequence represents another established route. This method involves the selective bromination of 3-trifluoromethyl fluorobenzene using dibromohydantoin in glacial acetic acid and concentrated sulfuric acid [1]. The resulting brominated intermediate undergoes cyano replacement using cuprous cyanide in quinoline at reflux temperatures, followed by ammonolysis with liquid ammonia in ethanol at 120°C [1].

Modern Synthetic Approaches

Modern synthetic methodologies have evolved to address the limitations of classical routes, particularly focusing on improved yields, reduced toxicity, and enhanced process efficiency. Contemporary approaches emphasize the use of safer reagents and more selective catalytic systems [2].

Advanced nucleophilic aromatic substitution methods have been developed using optimized reaction conditions. These modern approaches employ continuous stirring reactors with precise temperature control and utilize less toxic cyanide sources. The reaction of 4-fluoro-2-(trifluoromethyl)benzonitrile with ammonia under controlled conditions has been optimized to achieve yields exceeding 90% [2].

Modern trifluoromethylation strategies have been implemented for the direct introduction of trifluoromethyl groups onto benzonitrile scaffolds. These methods utilize trifluoromethylating agents such as trifluoromethyl iodide in the presence of copper catalysts and appropriate bases . The reaction conditions typically involve elevated temperatures (80-100°C) in anhydrous solvents like tetrahydrofuran.

Contemporary synthetic approaches also incorporate microwave-assisted synthesis to enhance reaction rates and improve yields. Microwave heating provides uniform temperature distribution and reduces reaction times from hours to minutes while maintaining high selectivity [2].

Catalytic Methods

Catalytic methodologies have revolutionized the synthesis of 4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile by providing more efficient and environmentally friendly alternatives to traditional stoichiometric processes [4].

Palladium-catalyzed cyanation represents a significant advancement in synthetic methodology. This approach utilizes palladium acetate as the catalyst in combination with phosphine ligands such as triphenylphosphine or 4,5-bis(diphenylphosphino)-9,9-dimethyl xanthene [5]. The reaction employs potassium ferrocyanide as a safer cyanide source, operating at temperatures between 160-190°C under inert atmosphere conditions. This method achieves yields of 81-92% and has been successfully scaled for industrial applications [5].

Copper-catalyzed cyanation methodologies have been developed using cuprous cyanide in combination with sodium bromide as an additive [1]. The reaction proceeds in dimethyl sulfoxide at temperatures ranging from 150-185°C for 3-5 hours, achieving yields of 85-95% [1]. This approach has been optimized for large-scale production with improved selectivity and conversion rates.

Nickel-catalyzed cross-coupling reactions provide an alternative catalytic pathway. These methods employ nickel bromide catalysts in combination with ionic liquid additives such as 1-butyl-3-methylimidazolium bromide [6]. The reaction conditions involve temperatures of 185-192°C in N-methylpyrrolidone, achieving high conversion rates (96.46%) and excellent selectivity (95.14%) [6].

Flow Chemistry Applications

Flow chemistry has emerged as a transformative approach for the synthesis of 4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile, offering significant advantages in terms of safety, efficiency, and scalability [7].

Continuous flow reactors enable precise control of reaction parameters including temperature, residence time, and reagent stoichiometry. The flow synthesis typically involves the dissolution of 3-trifluoromethyl-4-cyanoaniline, thiophosgene, and appropriate bases in suitable solvents, followed by their introduction into a continuous flow reactor [7]. The reaction proceeds at controlled temperatures ranging from 25-60°C with residence times of 10-20 minutes.

The flow chemistry approach has demonstrated remarkable improvements in yield, increasing from 60-70% in traditional batch processes to over 95% in continuous flow systems [7]. This enhancement is attributed to better heat and mass transfer characteristics, reduced side reactions, and improved mixing efficiency inherent in flow reactors.

Microreactor technology has been implemented for the synthesis, utilizing microchannels to enhance reaction control and safety. The small reactor volumes minimize the inventory of hazardous materials while providing excellent temperature control and rapid mixing [7]. This technology is particularly beneficial for reactions involving toxic reagents such as thiophosgene.

Green Chemistry Considerations

Green chemistry principles have been increasingly incorporated into the synthesis of 4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile to minimize environmental impact and improve sustainability .

Solvent selection represents a critical aspect of green chemistry implementation. Traditional synthetic routes often employ chlorinated solvents, which pose environmental and health concerns. Modern approaches favor the use of dipolar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, or more environmentally benign alternatives like ethanol and water mixtures .

The replacement of toxic cyanide sources with safer alternatives has been a primary focus of green chemistry initiatives. Potassium ferrocyanide has emerged as a preferred cyanide source due to its lower toxicity profile and water solubility, facilitating easier handling and waste treatment [5]. This reagent is approved for use in food and beverage industries, demonstrating its safety profile.

Catalyst recovery and recycling systems have been developed to minimize waste generation and reduce production costs. Palladium-catalyzed systems have been designed with catalyst recovery protocols that allow for multiple reaction cycles without significant loss of catalytic activity [5]. These systems typically achieve catalyst recovery rates exceeding 90%.

Waste minimization strategies include the development of atom-efficient synthetic routes that maximize the incorporation of reactant atoms into the final product. The optimization of reaction stoichiometry and the elimination of unnecessary purification steps contribute to reduced waste generation .

Scalability and Industrial Synthesis

The translation of laboratory-scale synthesis to industrial production requires careful consideration of scalability factors, safety protocols, and economic viability [4].

Industrial production methods have been developed based on the efficient four-step synthetic process starting from 4-amino-2-(trifluoromethyl)benzonitrile. This process achieves multihundred gram production with 73% overall yield and 98% HPLC purity [4]. The method eliminates the need for chromatographic purification, making it suitable for large-scale manufacturing.

Continuous flow technology has been successfully implemented for industrial production, offering significant advantages in terms of safety, productivity, and quality control [7]. The continuous flow process enables automated operation, reducing labor costs and minimizing human exposure to hazardous materials. Production rates can be easily adjusted by modifying flow rates and reactor configurations.

Process intensification strategies have been employed to improve production efficiency. These include the use of high-pressure reactors, enhanced mixing systems, and integrated separation technologies. The implementation of process analytical technology enables real-time monitoring and control of reaction parameters, ensuring consistent product quality [7].

Economic considerations play a crucial role in industrial synthesis selection. Cost analysis includes raw material expenses, catalyst costs, energy requirements, and waste treatment expenses. The optimization of these factors has led to the development of economically viable processes with production costs competitive with alternative synthetic routes [5].

Reaction Mechanisms

Understanding the reaction mechanisms underlying the synthesis of 4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile is essential for process optimization and troubleshooting [9].

The palladium-catalyzed cyanation mechanism involves several key steps: oxidative addition, transmetalation, and reductive elimination [5]. The process begins with the oxidative addition of the aryl halide to the palladium(0) center, forming a palladium(II) intermediate. Subsequent transmetalation with the cyanide source introduces the cyano group, followed by reductive elimination to form the final product and regenerate the palladium(0) catalyst.

The nucleophilic aromatic substitution mechanism proceeds through the formation of a Meisenheimer complex intermediate [1]. The electron-withdrawing trifluoromethyl group activates the aromatic ring toward nucleophilic attack, facilitating the displacement of the leaving group. The mechanism involves the initial formation of a σ-complex, followed by the elimination of the leaving group to restore aromaticity.

Copper-catalyzed cyanation mechanisms typically involve the formation of copper-cyanide complexes that facilitate the transfer of the cyano group to the aromatic substrate [1]. The mechanism may proceed through either a direct insertion pathway or a radical mechanism, depending on the specific reaction conditions and additives employed.

Density functional theory calculations have been performed to elucidate the mechanistic details of these transformations [9]. These computational studies provide insights into transition state energies, activation barriers, and the influence of substituents on reaction pathways.

Yield Optimization Strategies

Yield optimization represents a critical aspect of synthetic methodology development, requiring systematic investigation of reaction parameters and their effects on product formation [10].

Temperature optimization studies have established that reaction temperatures between 120-180°C provide the optimal balance between reaction rate and product stability. Higher temperatures may increase reaction rates but can lead to product decomposition or increased side reactions. The temperature effect typically results in yield variations of ±15-25% [10].

Reaction time optimization involves determining the optimal duration for maximum conversion while minimizing side reactions. Studies have shown that reaction times of 2-8 hours are typically optimal, with longer times improving conversion but potentially increasing undesired side reactions. The time optimization can impact yields by ±10-20% [10].

Catalyst loading optimization focuses on achieving maximum catalytic activity while minimizing costs. Optimal catalyst loadings typically range from 0.5-2 mol%, with higher loadings increasing reaction rates but adding to production costs. The catalyst loading effect on yield typically ranges from ±5-15% [10].

Solvent system optimization has demonstrated significant impact on reaction outcomes. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and tetrahydrofuran generally provide superior results compared to protic solvents. The solvent choice can impact yields by ±20-30% [10].

Base concentration optimization involves balancing improved conversion with practical considerations such as workup complexity. Optimal base concentrations typically range from 1.2-2.0 equivalents, with excess base improving conversion but complicating product isolation. This parameter can affect yields by ±10-15% [10].

Substrate concentration optimization requires balancing reaction rates with selectivity considerations. Moderate concentrations (0.1-0.5 M) typically provide optimal results, balancing reaction kinetics with minimizing intermolecular side reactions. This parameter typically affects yields by ±5-10% [10].

| Synthesis Method | Starting Material | Key Reagents | Typical Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Classical Sandmeyer | 4-Amino-3-methyl-2-(trifluoromethyl)aniline | NaNO₂, HCl, CuCN | 45-65 | Well-established, reliable | Toxic CuCN, low yield |

| Nucleophilic Aromatic Substitution | 4-Fluoro-3-methyl-2-(trifluoromethyl)benzonitrile | NH₃, EtOH, NaOH | 73-75 | High purity, simple workup | Harsh conditions, long time |

| Palladium-Catalyzed Cyanation | 4-Bromo-3-methyl-2-(trifluoromethyl)benzonitrile | Pd(OAc)₂, PPh₃, K₄[Fe(CN)₆] | 81-92 | High yield, mild conditions | Expensive catalyst |

| Copper-Catalyzed Cyanation | 4-Chloro-3-methyl-2-(trifluoromethyl)benzonitrile | CuCN, NaBr, DMSO | 85-95 | Scalable, efficient | High temperature required |

| Flow Chemistry Synthesis | 4-Fluoro-3-methyl-2-(trifluoromethyl)benzonitrile | Continuous flow reactor, base | 90-95 | Continuous process, safe | Equipment dependent |

| Optimization Parameter | Optimal Range | Effect on Yield | Typical Yield Impact |

|---|---|---|---|

| Temperature | 120-180°C | Higher temp increases rate but may cause decomposition | ±15-25% |

| Reaction Time | 2-8 hours | Longer time improves conversion but increases side reactions | ±10-20% |

| Catalyst Loading | 0.5-2 mol% | Higher loading increases rate but adds cost | ±5-15% |

| Solvent System | DMF, DMSO, or THF | Polar aprotic solvents enhance nucleophilicity | ±20-30% |

| Base Concentration | 1.2-2.0 equiv | Excess base improves conversion but complicates workup | ±10-15% |